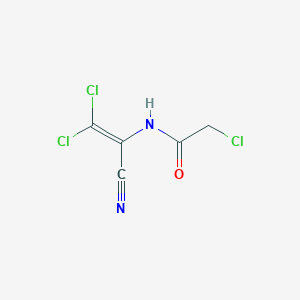![molecular formula C22H19N3O5 B6107999 N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B6107999.png)
N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide, commonly known as DCFDA, is a fluorescent dye that is widely used in scientific research. It is a derivative of fluorescein and is commonly used to detect reactive oxygen species (ROS) in cells. DCFDA has a wide range of applications in various fields of biology and chemistry.
作用机制
DCFDA is a non-fluorescent molecule that is converted into a highly fluorescent molecule (DCF) by the action of N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide. This compound oxidize the diacetate group of DCFDA to form the highly fluorescent DCF molecule. The fluorescence intensity of DCF is directly proportional to the amount of this compound present in the cells.
Biochemical and Physiological Effects:
DCFDA is a non-toxic molecule that does not affect the biochemical and physiological processes of cells. It is rapidly taken up by cells and is converted into the highly fluorescent DCF molecule by this compound. The fluorescence of DCF is stable and can be measured over a long period of time. DCFDA does not interfere with other fluorescent dyes used in fluorescence microscopy.
实验室实验的优点和局限性
DCFDA has several advantages for lab experiments. It is a highly sensitive and specific probe for N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide detection. It is easy to use and can be used in a wide range of biological and chemical systems. DCFDA is compatible with other fluorescent dyes used in fluorescence microscopy. DCFDA has some limitations, such as its sensitivity to light and temperature. It is also sensitive to pH changes and can be affected by the presence of other reactive molecules.
未来方向
There are several future directions for the use of DCFDA in scientific research. One direction is the development of new fluorescent probes for the detection of other reactive molecules in cells. Another direction is the use of DCFDA in the development of new drugs for the treatment of diseases that are associated with N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide. DCFDA can also be used in the study of the effects of environmental pollutants on cells and tissues. Finally, DCFDA can be used in the study of the effects of aging on cells and tissues.
合成方法
DCFDA is synthesized by reacting 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) with 4-nitrophenylvinyl benzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dimethylformamide. The product is purified by column chromatography to obtain pure DCFDA.
科学研究应用
DCFDA is widely used in scientific research to detect N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide in cells. This compound are highly reactive molecules that can cause damage to cells and tissues. DCFDA is used to measure the levels of this compound in cells and tissues under different conditions. It is also used to study the effects of antioxidants and other compounds on this compound levels. DCFDA is also used in fluorescence microscopy to visualize this compound in cells.
属性
IUPAC Name |
N-[(E)-3-(dimethylamino)-1-[5-(4-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-24(2)22(27)19(23-21(26)16-6-4-3-5-7-16)14-18-12-13-20(30-18)15-8-10-17(11-9-15)25(28)29/h3-14H,1-2H3,(H,23,26)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOSWKHGNGVAIQ-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-isopropoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6107928.png)

![3,4-dimethyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6107957.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide](/img/structure/B6107965.png)
![(2-ethoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6107966.png)

![N-(tert-butyl)-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6107987.png)
![2-[4-(1-azepanylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6107993.png)
![N-[3-(methylthio)phenyl]quinuclidin-3-amine](/img/structure/B6108010.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6108016.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B6108021.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoic acid](/img/structure/B6108028.png)

![2-(3-chloro-4-ethoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6108030.png)